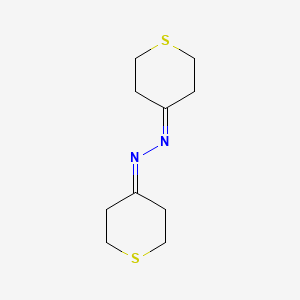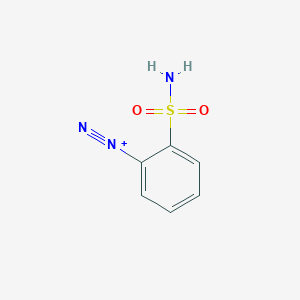
2-Sulfamoylbenzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfamoylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in a variety of chemical reactions, making diazonium salts valuable intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of 2-Sulfamoylbenzene-1-diazonium typically involves the diazotization of 2-sulfamoylaniline. This process includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to 2-sulfamoylaniline.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Sulfamoylbenzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include copper(I) salts, phenols, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Sulfamoylbenzene-1-diazonium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Sulfamoylbenzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in synthetic chemistry to introduce functional groups into aromatic compounds .
Comparaison Avec Des Composés Similaires
2-Sulfamoylbenzene-1-diazonium can be compared with other diazonium salts such as:
Benzenediazonium chloride: Similar in reactivity but lacks the sulfonamide group, making it less versatile in certain applications.
4-Nitrobenzenediazonium: Contains a nitro group, which can influence the reactivity and stability of the diazonium ion.
The presence of the sulfonamide group in this compound provides unique properties, such as increased solubility in water and potential biological activity, distinguishing it from other diazonium salts .
Propriétés
Numéro CAS |
50856-76-3 |
|---|---|
Formule moléculaire |
C6H6N3O2S+ |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
2-sulfamoylbenzenediazonium |
InChI |
InChI=1S/C6H6N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4H,(H2,8,10,11)/q+1 |
Clé InChI |
RYUYRPINJYFOLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


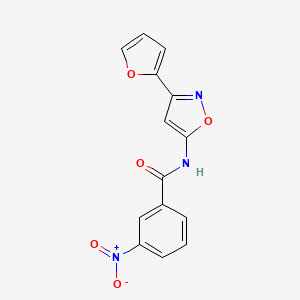
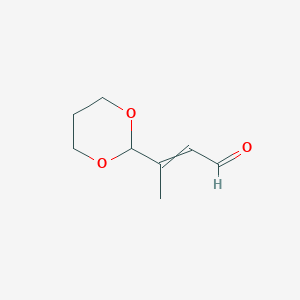

![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
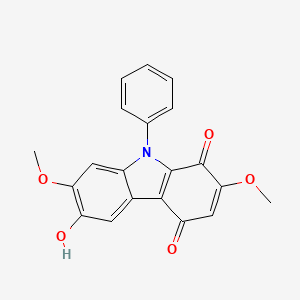
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
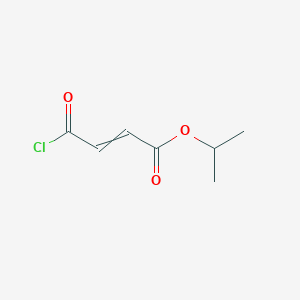
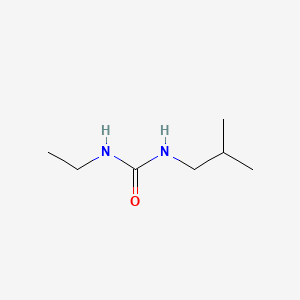
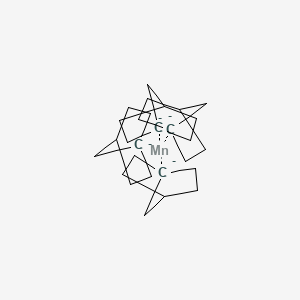
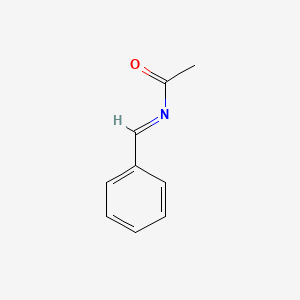
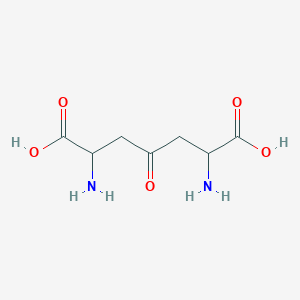
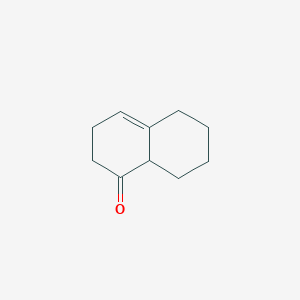
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
